

Navigating P2Y11 Receptor Activation: A Comparative Guide to NF546 Hydrate

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Compound of Interest

Compound Name: NF546 hydrate

Cat. No.: B15571393

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For researchers, scientists, and drug development professionals investigating the P2Y11 receptor, the selective non-nucleotide agonist **NF546 hydrate** presents a valuable tool. This guide provides a comprehensive comparison of **NF546 hydrate** with other experimental alternatives, supported by experimental data and detailed protocols to aid in the design and reproducibility of future studies.

NF546 hydrate is a potent and selective agonist for the P2Y11 receptor, a G-protein coupled receptor involved in diverse physiological processes, including immune response and vascular function. Its non-nucleotide structure offers advantages in terms of stability and specificity over endogenous ligands like ATP.

Performance Comparison: NF546 Hydrate vs. Alternatives

To objectively assess the performance of **NF546 hydrate**, this section compares its activity with ATPyS, a commonly used non-hydrolyzable ATP analog and P2Y11 agonist. The data presented is collated from studies on human monocyte-derived dendritic cells and vascular tissues.

Agonist	Concentration	Cell Type/Tissue	Measured Effect	Efficacy/Potency	Reference
NF546 hydrate	100 μ M	Human monocyte-derived dendritic cells	Stimulation of thrombospondin-1 (TSP-1) release	Equi-efficacious with ATPyS in stimulating TSP-1 release.	[1]
NF546 hydrate	100 μ M	Human monocyte-derived dendritic cells	Inhibition of LPS-induced IL-12p70 release	Equi-efficacious with ATPyS in inhibiting IL-12p70 release.	[1]
NF546 hydrate	10 μ M	Rat aortic rings	Restoration of vasomotor response impaired by Angiotensin II	Significantly restored basal vasomotor response.	[2] [3]
ATPyS	Not specified	Human monocyte-derived dendritic cells	Stimulation of thrombospondin-1 (TSP-1) release	Equi-efficacious with NF546 in stimulating TSP-1 release.	[1]
ATPyS	Not specified	Human monocyte-derived dendritic cells	Inhibition of LPS-induced IL-12p70 release	Equi-efficacious with NF546 in inhibiting IL-12p70 release.	[1]

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key experiments involving **NF546 hydrate**, extracted from published literature.

Protocol 1: Stimulation of Cytokine Release from Human Monocyte-Derived Dendritic Cells

This protocol is based on the methodology described by Meis et al. (2010).[\[1\]](#)

Objective: To assess the effect of **NF546 hydrate** on cytokine release from human monocyte-derived dendritic cells (DCs).

Materials:

- **NF546 hydrate**
- ATPyS (for comparison)
- NF340 (P2Y11 antagonist)
- Lipopolysaccharide (LPS)
- Human monocyte-derived dendritic cells
- Standard cell culture reagents
- ELISA kits for IL-8 and IL-12p70

Procedure:

- Culture human monocyte-derived DCs under standard conditions.
- Pre-incubate the cells with the P2Y11 antagonist NF340 for a designated time, if applicable.
- Stimulate the cells with varying concentrations of **NF546 hydrate** or ATPyS for 24 hours.
- For experiments investigating the inhibition of LPS-induced cytokine release, co-incubate cells with **NF546 hydrate** and LPS.

- After the incubation period, collect the cell culture supernatants.
- Quantify the concentration of IL-8 and IL-12p70 in the supernatants using specific ELISA kits.

Protocol 2: Assessment of Vascular Function in Rat Aortic Rings

This protocol is adapted from studies on the effect of NF546 on vascular function.[\[2\]](#)[\[3\]](#)

Objective: To evaluate the effect of **NF546 hydrate** on the vasomotor response of isolated rat aortic rings.

Materials:

- **NF546 hydrate**
- Angiotensin II (AngII)
- Phenylephrine (Phe)
- Acetylcholine (Ach)
- Krebs-Henseleit solution
- Isolated rat aortic rings
- Organ bath setup for isometric tension recording

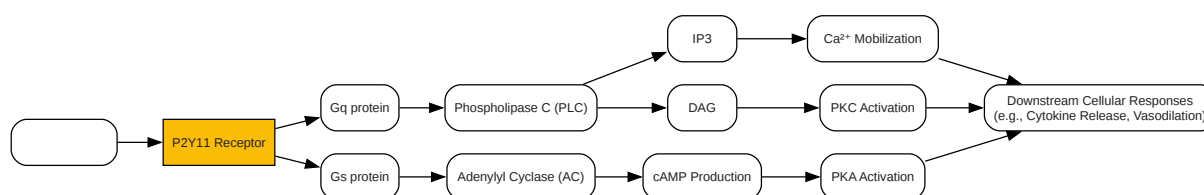
Procedure:

- Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
- To induce vascular dysfunction, incubate the aortic rings with Angiotensin II (100 nM) for 30 minutes.

- In the experimental group, co-incubate the AngII-treated rings with **NF546 hydrate** (10 μ M).
- Assess the vasoconstrictive response by generating a cumulative concentration-response curve to phenylephrine.
- Evaluate the endothelium-dependent relaxation by generating a cumulative concentration-response curve to acetylcholine in phenylephrine-pre-contracted rings.
- Record and analyze the changes in isometric tension to determine the effect of **NF546 hydrate** on vascular function.

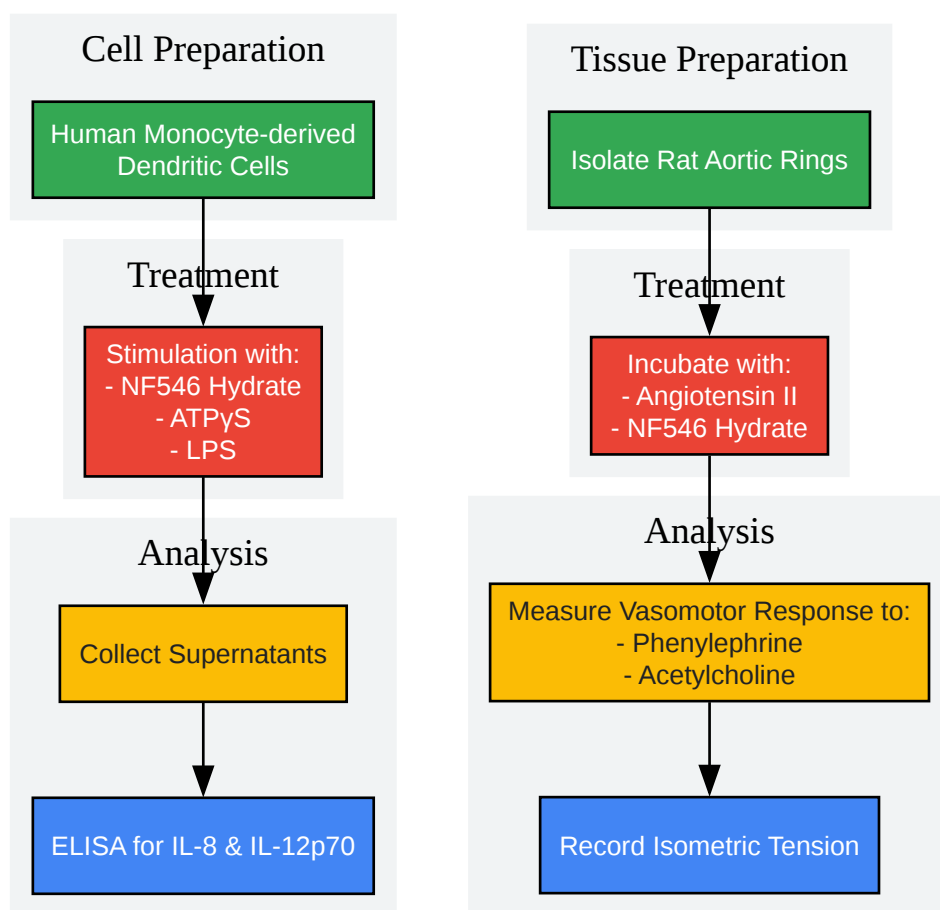
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.



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P2Y11 Receptor Signaling Pathway



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